![molecular formula C13H18O3 B3059483 Methyl 5-(benzyloxy)pentanoate CAS No. 31662-20-1](/img/structure/B3059483.png)
Methyl 5-(benzyloxy)pentanoate
Overview
Description
“Methyl 5-(benzyloxy)pentanoate” is an organic compound that belongs to the family of esters. It is also known as MBP. It is a chemical building block and is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “Methyl 5-(benzyloxy)pentanoate” is C13H18O3 . Its molecular weight is 222.28 g/mol .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 5-(benzyloxy)pentanoate, focusing on six unique fields:
Pharmaceutical Intermediates
Methyl 5-(benzyloxy)pentanoate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that are essential in the development of drugs, particularly those targeting metabolic and neurological disorders. The benzyloxy group can be easily removed or modified, making it a versatile building block in medicinal chemistry .
Organic Synthesis
In organic synthesis, Methyl 5-(benzyloxy)pentanoate serves as a precursor for the preparation of more complex molecules. It is often employed in the synthesis of esters, amides, and other derivatives. Its reactivity and stability make it a valuable reagent in multi-step synthetic processes, facilitating the construction of intricate organic frameworks .
Polymer Chemistry
This compound is also utilized in polymer chemistry for the development of novel polymers and copolymers. Its ester functionality allows it to participate in polymerization reactions, leading to materials with unique properties such as enhanced flexibility, durability, and thermal stability. These polymers have potential applications in coatings, adhesives, and biomedical devices .
Green Chemistry
In the context of green chemistry, Methyl 5-(benzyloxy)pentanoate is explored for its potential as a sustainable chemical. Its synthesis and applications are studied to minimize environmental impact, reduce waste, and improve energy efficiency. This aligns with the principles of green chemistry, promoting the development of safer and more sustainable chemical processes.
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Mechanism of Action
Target of Action
Methyl 5-(benzyloxy)pentanoate is a complex organic compound. Similar compounds have been found to interact with various cellular targets, such as enzymes involved in metabolic pathways .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various changes in the compound and its targets, potentially altering their function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in metabolism .
Result of Action
Similar compounds have been found to cause various changes at the molecular and cellular level, potentially influencing cellular function .
Action Environment
The action, efficacy, and stability of Methyl 5-(benzyloxy)pentanoate can be influenced by various environmental factors . These may include the presence of other compounds, pH, temperature, and more . .
properties
IUPAC Name |
methyl 5-phenylmethoxypentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-15-13(14)9-5-6-10-16-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOZGFLFCCOURF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCOCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340117 | |
Record name | Pentanoic acid, 5-(phenylmethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(benzyloxy)pentanoate | |
CAS RN |
31662-20-1 | |
Record name | Pentanoic acid, 5-(phenylmethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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